2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZOMYFHEUEFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Substituent Positioning
The 3,4-dimethoxy configuration on the phenyl ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions at elevated temperatures (80–120°C). Conversely, the pyrimidin-2-yloxy group’s orientation dictates steric interactions during pyrrolidine functionalization, necessitating protecting-group strategies for optimal yield.
Nucleophilic Substitution Strategies
Nucleophilic substitution forms the backbone of pyrrolidine-pyrimidine coupling.
Pyrrolidine Functionalization
The synthesis begins with 3-hydroxypyrrolidine , which undergoes in situ activation using chlorinating agents (e.g., SOCl₂, PCl₃) to generate a reactive chloride intermediate. Subsequent reaction with 2-hydroxypyrimidine in the presence of K₂CO₃ or Cs₂CO₃ yields the 3-(pyrimidin-2-yloxy)pyrrolidine scaffold (Table 1).
Table 1: Optimization of Pyrimidin-2-yloxy-pyrrolidine Synthesis
| Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 67 | |
| Cs₂CO₃ | DMSO | 100 | 72 | |
| DBU | THF | 60 | 58 |
Mechanistic Insights
Isotopic labeling studies confirm an SN2 pathway , with inversion of configuration at the pyrrolidine oxygen. Steric hindrance from the pyrimidine ring necessitates prolonged reaction times (12–24 hrs) for complete conversion.
Condensation Reactions for Ethanone Linker Formation
The ethanone linker is introduced via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and the functionalized pyrrolidine.
Catalytic Systems
- Acid-catalyzed (HCl, H₂SO₄) : Achieves 55–65% yield but suffers from side product formation (e.g., aldol adducts).
- Base-mediated (NaOH, KOH) : Superior selectivity (75–82% yield) under refluxing ethanol.
- Microwave-assisted : Reduces reaction time from 8 hrs to 30 mins with 89% yield using [bmim]Br ionic liquid.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) enhance ketone electrophilicity, while ethanol minimizes byproducts via hydrogen bonding (Table 2).
Table 2: Solvent Impact on Condensation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 12 |
| DMSO | 46.7 | 81 | 9 |
| Ethanol | 24.3 | 72 | 5 |
Multi-Component One-Pot Syntheses
Recent advances employ tandem reactions to streamline production.
Knoevenagel-Cyclocondensation
A three-component reaction of 3,4-dimethoxybenzaldehyde , malononitrile , and 3-(pyrimidin-2-yloxy)pyrrolidine in aqueous ethanol with trisodium citrate yields the target compound in 68% yield. This method eliminates intermediate isolation, reducing purification losses.
Green Chemistry Approaches
- Catalyst : Trisodium citrate dihydrate (5 mol%) in H₂O/EtOH (1:1) achieves 74% yield at 25°C.
- Solvent-free mechanochemistry : Ball milling with SiO₂ nanoparticles affords 63% yield in 2 hrs.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Time (hrs) | Scalability |
|---|---|---|---|
| Nucleophilic + Condensation | 72 | 24 | Industrial |
| One-pot Knoevenagel | 68 | 6 | Lab-scale |
| Microwave-assisted | 89 | 0.5 | Pilot-scale |
The microwave-assisted route offers the highest efficiency but requires specialized equipment, whereas traditional methods remain viable for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several ethanone derivatives and heterocyclic systems. Below is a comparative analysis based on substituent effects, molecular properties, and reactivity:
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Effects on Reactivity: The target compound’s pyrimidin-2-yloxy-pyrrolidine group introduces steric bulk and hydrogen-bonding capacity, contrasting with the simpler 2-methoxyphenoxy group in Compound 3 (). This difference may reduce susceptibility to alkaline cleavage, as seen in Compound 3’s rapid β-O-4 bond degradation .
Synthetic Challenges: The target compound’s synthesis likely requires precise control over regioselective substitutions, as seen in ’s use of malononitrile and sulfur for thiophene formation .
Research Findings and Data Gaps
- Reactivity : Compound 3 () undergoes rapid oxidative cleavage to yield 3,4-dimethoxybenzoic acid under alkaline conditions, whereas the target compound’s stability remains unstudied .
- Structural Analysis : SHELX programs () are critical for resolving complex structures like the target compound, particularly for confirming pyrrolidine-pyrimidine conformations .
- Bioactivity : Analogues in and highlight the importance of heterocyclic substituents in modulating biological activity, though direct pharmacological data for the target compound are lacking.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural activity relationships (SARs).
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a pyrrolidine ring connected to a pyrimidine moiety and a dimethoxyphenyl group.
- Molecular Formula : CHNO
- Molecular Weight : 314.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. The following mechanisms have been identified:
-
Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDACs)
- Telomerase
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, suggesting a mechanism that disrupts cell survival pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 5.2 | Apoptosis induction |
| Study 2 | A549 (lung cancer) | 4.8 | HDAC inhibition |
| Study 3 | HeLa (cervical cancer) | 6.0 | Telomerase inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1 : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3.
- Case Study 2 : A549 cells treated with the compound exhibited decreased expression of HDACs, leading to reactivation of tumor suppressor genes.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrrolidine and pyrimidine moieties can significantly influence biological activity. Key observations include:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and bioavailability.
- Pyrimidine Variants : Altering substituents on the pyrimidine ring affects binding affinity to target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a pyrimidine-containing electrophile. Key steps include:
- Nucleophilic substitution : Reacting 3-(pyrimidin-2-yloxy)pyrrolidine with a 3,4-dimethoxyphenylacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₃N₃O₄⁺) .
- X-ray crystallography : Limited public data, but analogous compounds show planar pyrimidine rings and puckered pyrrolidine conformations .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer :
- Electrophilic substitution : The pyrimidine ring’s electron-deficient nature directs reactions to the oxygen-linked pyrrolidine nitrogen. For example, bromination occurs at the pyrimidine C5 position under FeBr₃ catalysis .
- Oxidation : The ethanone carbonyl is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ may degrade the pyrrolidine ring .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, aiding in rationalizing regioselectivity .
Q. How can researchers assess the compound’s biological activity, such as antimicrobial or anticancer potential?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Structure-activity relationship (SAR) : Modifying the methoxy groups or pyrimidine substituents alters potency. For example, replacing 3,4-dimethoxy with nitro groups enhances cytotoxicity .
Q. How should researchers resolve contradictions in synthetic yields reported across studies?
- Methodological Answer :
- Variable catalysts : Some studies use Pd/C for hydrogenation (yield: 70–80%), while others employ enzyme-mediated catalysis (yield: 50–60%) .
- Temperature sensitivity : Higher yields (≥85%) occur at 40–50°C, but side reactions dominate above 60°C .
- Replication protocol : Reproduce reactions with strict inert atmosphere (N₂/Ar) and anhydrous solvents to minimize hydrolysis .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME calculate logP (∼2.5), indicating moderate lipophilicity, and CYP450 inhibition risks .
- Molecular docking : Pyrimidine oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using AMBER or GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
